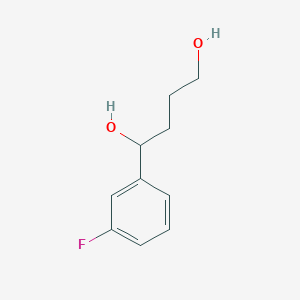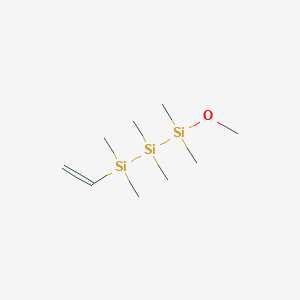
1-Benzyl-7-chloro-2-methyl-1H-indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-7-chloro-2-methyl-1H-indole-3-carbonitrile is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes a benzyl group, a chloro substituent, and a carbonitrile group attached to the indole core.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-7-chloro-2-methyl-1H-indole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The specific substituents, such as the benzyl and chloro groups, can be introduced through subsequent reactions, such as nucleophilic substitution or Friedel-Crafts alkylation . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
1-Benzyl-7-chloro-2-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the indole ring, particularly at the 3-position.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-7-chloro-2-methyl-1H-indole-3-carbonitrile has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Benzyl-7-chloro-2-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The indole core can bind to various receptors, influencing cellular pathways and biological processes . For instance, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-7-chloro-2-methyl-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:
1-Benzyl-2-methyl-1H-indole-3-carbonitrile: Lacks the chloro substituent, which may affect its reactivity and biological activity.
7-Chloro-2-methyl-1H-indole-3-carbonitrile: Lacks the benzyl group, potentially altering its binding affinity and pharmacokinetic properties.
1-Benzyl-7-chloro-1H-indole-3-carbonitrile: Similar structure but without the methyl group, which may influence its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
922184-67-6 |
|---|---|
Molekularformel |
C17H13ClN2 |
Molekulargewicht |
280.7 g/mol |
IUPAC-Name |
1-benzyl-7-chloro-2-methylindole-3-carbonitrile |
InChI |
InChI=1S/C17H13ClN2/c1-12-15(10-19)14-8-5-9-16(18)17(14)20(12)11-13-6-3-2-4-7-13/h2-9H,11H2,1H3 |
InChI-Schlüssel |
MRECRJIQLIBGNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C(=CC=C2)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;decanedioic acid](/img/structure/B14182239.png)


![(Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone](/img/structure/B14182263.png)

![Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane](/img/structure/B14182271.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole](/img/structure/B14182281.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-dichlorophenyl)butanamide](/img/structure/B14182285.png)


![N,N'-[Oxydi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14182298.png)
![4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14182299.png)


